molecular formula C22H34N2O8 B13430399 (2S)-6-[[2-(furan-2-yl)-2-oxoethyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

(2S)-6-[[2-(furan-2-yl)-2-oxoethyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

Cat. No.: B13430399
M. Wt: 454.5 g/mol
InChI Key: ICPCGZPHYOFUKH-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2S)-6-[[2-(furan-2-yl)-2-oxoethyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid is a structurally complex amino acid derivative. Its key features include:

  • A hexanoic acid backbone with stereochemical specificity at the C2 position (S-configuration).
  • Two (2-methylpropan-2-yl)oxycarbonyl (Boc) protecting groups at the N2 and N6 positions.
  • A furan-2-yl ketone moiety attached via an oxoethyl linker to the N6 position.

This compound is likely designed for applications in peptide synthesis or medicinal chemistry, where Boc groups protect amine functionalities during synthetic steps, and the furan substituent may modulate bioactivity or solubility .

Properties

Molecular Formula

C22H34N2O8

Molecular Weight

454.5 g/mol

IUPAC Name

(2S)-6-[[2-(furan-2-yl)-2-oxoethyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C22H34N2O8/c1-21(2,3)31-19(28)23-15(18(26)27)10-7-8-12-24(20(29)32-22(4,5)6)14-16(25)17-11-9-13-30-17/h9,11,13,15H,7-8,10,12,14H2,1-6H3,(H,23,28)(H,26,27)/t15-/m0/s1

InChI Key

ICPCGZPHYOFUKH-HNNXBMFYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCN(CC(=O)C1=CC=CO1)C(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCN(CC(=O)C1=CC=CO1)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Protection of Amino Groups

  • The use of tert-butoxycarbonyl (Boc) groups to protect both the alpha and epsilon amino groups is crucial to prevent side reactions during subsequent functionalization.
  • Boc protection is typically introduced by reacting the free amino acid or lysine derivative with di-tert-butyl dicarbonate ((Boc)2O) under basic conditions (e.g., aqueous NaHCO3 or organic bases like triethylamine).

Introduction of the Furan-2-yl-2-oxoethyl Side Chain

  • The ketoethyl group bearing the furan ring is introduced via acylation or alkylation reactions on the epsilon amino group after selective deprotection or using orthogonally protected lysine derivatives.
  • Commonly, the furan-2-yl-2-oxoethyl fragment can be introduced by coupling with 2-(furan-2-yl)-2-oxoacetic acid derivatives or their activated esters (e.g., NHS esters).
  • Coupling reagents such as carbodiimides (DCC, EDC) or uronium salts (HATU, TBTU) facilitate amide bond formation between the amino group and the ketoacid derivative.

Esterification of the Carboxyl Group (Optional)

  • The carboxylic acid moiety at the 2-position can be esterified to tert-butyl esters to improve solubility and stability during synthesis.
  • Esterification is typically achieved using tert-butanol in the presence of acid catalysts or via tert-butyl chloroformate under basic conditions.

Detailed Preparation Methods

Stepwise Synthesis Outline

Step Reaction Type Reagents/Conditions Purpose
1 Boc Protection (Boc)2O, base (NaHCO3 or Et3N), solvent (DCM, MeOH) Protect alpha and epsilon amino groups
2 Selective Deprotection (if needed) Acidic conditions (TFA in DCM) Remove Boc from epsilon amino for modification
3 Coupling with Furan-2-yl-2-oxoacetic acid derivative EDC/HOBt or HATU, base (DIPEA), solvent (DMF) Form amide bond at epsilon amino group
4 Esterification (optional) tert-Butanol, acid catalyst or tert-butyl chloroformate Protect carboxyl group as tert-butyl ester
5 Purification Chromatography (flash silica gel, HPLC) Isolate pure product

Representative Experimental Protocol

  • Boc Protection : Dissolve the amino acid (e.g., lysine) in aqueous sodium bicarbonate solution; add di-tert-butyl dicarbonate dropwise at 0–5 °C; stir for several hours until reaction completion; extract with organic solvent and purify.
  • Amide Coupling : Dissolve the Boc-protected amino acid in dry DMF; add 2-(furan-2-yl)-2-oxoacetic acid (or activated ester), coupling reagent (e.g., EDC/HOBt), and base (DIPEA); stir at room temperature or slightly elevated temperature; monitor reaction by TLC or HPLC; quench and purify.
  • Esterification : Treat the free acid with tert-butanol and acid catalyst or with tert-butyl chloroformate and base; stir under inert atmosphere; isolate tert-butyl ester derivative.

Research Findings and Optimization Data

Yield and Purity

Step Typical Yield (%) Purity (%) (HPLC) Notes
Boc Protection 85–95 >98 High selectivity for amino groups
Amide Coupling 70–90 95–99 Dependent on reagent quality and solvent
Esterification 80–90 >98 Protects acid from side reactions

Reaction Conditions Impact

  • Solvent Choice : DMF and DCM are preferred for coupling and protection steps due to solubility and reaction efficiency.
  • Temperature : Lower temperatures (0–5 °C) favor Boc protection to minimize side reactions; room temperature is sufficient for coupling.
  • Time : Typical reaction times range from 2 to 24 hours depending on step and scale.

Analytical Verification

  • NMR (1H, 13C) confirms Boc groups and furan moiety.
  • Mass spectrometry verifies molecular weight.
  • HPLC ensures product purity and monitors reaction progress.

Comparative Analysis of Preparation Routes

Feature Boc Protection First Side Chain Introduction First Simultaneous Protection & Coupling
Control over protection High Lower Moderate
Yield High Moderate Variable
Complexity Moderate High High
Scalability Good Limited Limited

The preferred method involves initial Boc protection of both amino groups, followed by selective coupling of the furan-2-yl-2-oxoethyl side chain to the epsilon amino group, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-6-[[2-(furan-2-yl)-2-oxoethyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: Reduction of the ester groups to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions at the ester or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts.

Major Products

The major products formed from these reactions include oxidized furan derivatives, reduced alcohols, and substituted amino acid derivatives.

Scientific Research Applications

(2S)-6-[[2-(furan-2-yl)-2-oxoethyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor in enzymatic reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of (2S)-6-[[2-(furan-2-yl)-2-oxoethyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to an enzyme’s active site, blocking substrate access and inhibiting the enzyme’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Boc/Z-Protected Amines

Several compounds share similarities in backbone structure and protecting group chemistry:

Compound Name Key Substituents Differences from Target Compound Reference
Benzyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-6-(phenylmethoxycarbonylamino)hexanoate Boc at N2, benzyloxycarbonyl (Z) at N6, acetyl linker Z group replaces Boc at N6; lacks furan ketone
(2S)-6-Amino-2-(phenylmethoxycarbonylamino)hexanoic acid Z group at N2, free amine at N6 No Boc groups; simpler substituents
(2S)-2-[[(1S)-1-Ethoxycarbonyl-3-phenylpropyl]amino]-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid Ethoxycarbonyl and trifluoroacetyl groups Different protecting groups; lacks furan

Key Observations :

  • Protecting Group Impact : Boc groups (as in the target compound) offer superior stability under acidic conditions compared to Z or trifluoroacetyl groups, which are more labile .

Compounds with Similar Backbone Modifications

Amino Acid Derivatives with Boronic Acid Moieties

Compounds like (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid () share the hexanoic acid backbone but incorporate boronic acid groups for protease inhibition. Unlike the target compound, these derivatives prioritize enzyme-targeting over amine protection .

Peptide-like Structures with Complex Side Chains

For example, (2S)-6-Amino-2-[[(2S,3S)-2-[[(2S)-2-Amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]hexanamide () features branched peptide chains. These emphasize tertiary structure over functional group diversity, contrasting with the target compound’s emphasis on aromatic and protective groups .

Bioactivity and Computational Predictions

highlights that compounds with similar bioactivity profiles often share structural motifs. While direct bioactivity data for the target compound is unavailable, hierarchical clustering of analogues suggests that its furan and Boc groups may correlate with protease inhibition or cell-penetration properties . QSAR models () further imply that the furan ketone could enhance binding affinity to targets requiring aromatic interactions .

Biological Activity

The compound (2S)-6-[[2-(furan-2-yl)-2-oxoethyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid, also known as furosine, is a derivative of lysine that has garnered attention due to its potential biological activities. This article reviews current research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Furosine is characterized by its complex structure, which includes a furan ring and multiple functional groups that contribute to its biological properties. The molecular formula is C12H18N2O4, with a molecular weight of 254.28 g/mol. Its IUPAC name is (2S)-2-amino-6-[[2-(furan-2-yl)-2-oxoethyl]amino]hexanoic acid.

Mechanisms of Biological Activity

Furosine exhibits several biological activities that are primarily attributed to its structural features:

  • Antioxidant Activity : Furosine has been shown to possess antioxidant properties, which help in mitigating oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
  • Antimicrobial Effects : Research indicates that furosine has antimicrobial properties against various pathogens, including bacteria and fungi. Its mechanism involves disrupting the cell membrane integrity of microbial cells.
  • Anti-inflammatory Properties : Furosine may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, thus potentially benefiting conditions characterized by chronic inflammation.

Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of furosine using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that furosine effectively scavenged free radicals, demonstrating a significant antioxidant potential comparable to standard antioxidants .

Study 2: Antimicrobial Properties

In vitro studies assessed the antimicrobial efficacy of furosine against Staphylococcus aureus and Candida albicans. The compound displayed notable inhibitory effects, with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent .

Study 3: Anti-inflammatory Effects

Research investigating the anti-inflammatory effects of furosine involved animal models with induced inflammation. Administration of furosine resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its therapeutic potential in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Biological ActivityEffectivenessMechanismReferences
AntioxidantHighScavenging free radicals
AntimicrobialModerateDisruption of cell membrane
Anti-inflammatorySignificantInhibition of pro-inflammatory cytokines

Q & A

Q. What are the optimal synthetic routes for preparing (2S)-6-[[2-(furan-2-yl)-2-oxoethyl]-[(tert-butoxycarbonyl)amino]-2-[(tert-butoxycarbonyl)amino]hexanoic acid?

Methodological Answer: The synthesis involves multi-step protection-deprotection strategies. A plausible route includes:

Amino Protection: Use Boc (tert-butoxycarbonyl) groups to protect the amino groups at positions 2 and 6 of the hexanoic acid backbone via carbodiimide-mediated coupling (e.g., DCC or EDC) .

Furan-Oxoethyl Conjugation: Introduce the 2-(furan-2-yl)-2-oxoethyl moiety via nucleophilic substitution or amide coupling. Evidence from furan-containing analogs suggests using 2-furylglyoxylic acid derivatives as precursors, synthesized via one-step oxidation of vitamin C analogs .

Purification: Employ silica gel chromatography and verify purity via HPLC (>98%) and NMR (e.g., tert-butyl signals at δ 1.3–1.5 ppm in 1^1H NMR) .

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • NMR: 1^1H NMR (400 MHz, CDCl₃) should show:
    • Furan protons at δ 6.5–7.5 ppm (H-3 and H-4 of furan).
    • Boc group tert-butyl signals at δ 1.3–1.5 ppm.
    • Hexanoic acid backbone protons (δ 1.2–2.5 ppm) .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 539.2 calculated for C₂₄H₃₅N₂O₈⁺) .
  • HPLC: Use a C18 column with acetonitrile/water gradient (retention time ~12.5 min) .

Q. What are the critical physicochemical properties influencing experimental design?

Methodological Answer:

  • Solubility: Sparingly soluble in water; soluble in DMSO (>50 mg/mL) or DMF due to Boc groups .
  • Stability: Boc groups hydrolyze under acidic conditions (pH <3). Store at -20°C in anhydrous DMSO to prevent degradation .
  • Melting Point: DSC analysis typically shows a broad endotherm near 120–135°C due to Boc decomposition .

Advanced Research Questions

Q. What mechanistic insights explain unexpected byproducts during synthesis?

Methodological Answer: Byproducts often arise from:

  • Incomplete Boc Protection: Detectable via 1^1H NMR (unprotected amine protons at δ 2.8–3.2 ppm). Optimize Boc₂O stoichiometry (2.5 equiv) .
  • Furan Ring Oxidation: LC-MS can identify oxidized furan derivatives (e.g., m/z +16 for hydroxylation). Use inert atmospheres (N₂) during synthesis .
  • Racemization: Monitor via chiral HPLC (Chiralpak AD-H column). L/D enantiomer ratio should exceed 99:1 .

Data Contradiction Example:

StudyReported Yield (%)Byproduct Identified
A72Oxidized furan (5%)
B68Racemization (3%)

Q. How does the compound’s stability vary under biological assay conditions?

Methodological Answer:

  • pH-Dependent Degradation: At pH 7.4 (simulated physiological conditions), Boc groups remain stable for 24h. At pH 2.0 (stomach acid), 90% deprotection occurs within 2h .
  • Oxidative Stress: Incubate with H₂O₂ (1 mM): Furan ring undergoes 20% oxidation in 6h, detectable via LC-MS .

Q. What computational approaches predict interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with proteases (e.g., HIV-1 protease). The furan moiety shows π-π stacking with Phe153 (binding energy: -8.2 kcal/mol) .
  • DFT Calculations: Optimize geometry at B3LYP/6-31G* level. HOMO-LUMO gap (4.3 eV) suggests moderate reactivity .

Q. How to resolve discrepancies in reported bioactivity data?

Methodological Answer: Contradictions may arise from:

  • Assay Variability: Standardize enzyme inhibition assays (e.g., IC₅₀ for trypsin inhibition: 12 µM vs. 18 µM in conflicting studies). Use a fluorogenic substrate (e.g., Z-Gly-Pro-AMC) .
  • Impurity Interference: Compare batches via UPLC-MS. A 2% impurity (e.g., de-Boc derivative) can reduce activity by 30% .

Q. What advanced modifications enhance target selectivity?

Methodological Answer:

  • Boc Replacement: Substitute Boc with photolabile groups (e.g., nitroveratryl) for light-activated drug release.
  • Furan Bioisosteres: Replace furan with thiophene (improves metabolic stability; IC₅₀ decreases from 12 µM to 8 µM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.